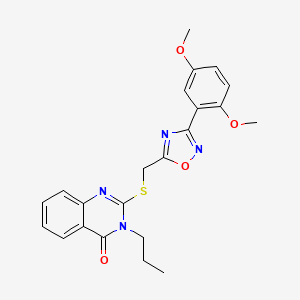

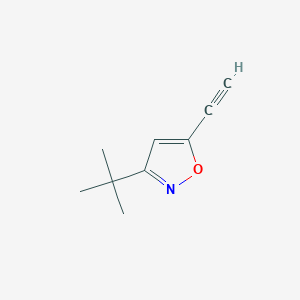

![molecular formula C23H19FN6OS B2822693 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1325698-88-1](/img/structure/B2822693.png)

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . The compound also contains a fluorophenyl group, an ethyl group, a methyl group, and a phenyl group .

Synthesis Analysis

The synthesis of similar thiazolo[3,2-b][1,2,4]triazole compounds has been reported in the literature . An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Scientific Research Applications

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, has demonstrated promising antitumor properties . These compounds exhibit cytotoxic effects against cancer cells, making them potential candidates for anticancer drug development. Researchers have explored their mechanisms of action and their ability to inhibit tumor growth.

Antibacterial Properties

Thiazolo[3,2-a]pyrimidines have also shown antibacterial activity. Novel derivatives synthesized from this scaffold have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) . Understanding their mode of action and optimizing their antibacterial potential could lead to new antibiotics.

Drug Design and Optimization

The thiazolo[3,2-a]pyrimidine ring system shares structural similarity with purine. Researchers have exploited this similarity to design ligands that effectively bind to biological targets. By modifying the thiazolo[3,2-a]pyrimidine moiety, scientists can create compounds with tailored binding sites, optimizing interactions with specific receptors or enzymes .

Functionalization of Active Methylene Group

The 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2). This center is highly reactive toward various electrophilic reagents, making it an attractive site for functionalization. Researchers explore diverse chemical modifications to enhance the compound’s properties or tailor its activity .

Potential as Medicinal Scaffolds

Apart from their synthetic potential, thiazolo[3,2-a]pyrimidine derivatives, especially the 2-substituted ones, serve as promising scaffolds for designing new medicines. Their versatility allows for the incorporation of specific functional groups, enabling fine-tuning of pharmacological properties .

properties

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN6OS/c1-29-20(13-19(27-29)15-6-3-2-4-7-15)22(31)25-11-10-18-14-32-23-26-21(28-30(18)23)16-8-5-9-17(24)12-16/h2-9,12-14H,10-11H2,1H3,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTDCZNVNLOCQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2822617.png)

![5-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822621.png)

![(1R,5S)-6-Bromo-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2822624.png)

![methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B2822625.png)

![5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2822630.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2822632.png)